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An In-depth Technical Guide to the Physical Properties of (R)-(-)-1-(4-Fluorophenoxy)-2-
propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physical properties of (R)-
(-)-1-(4-Fluorophenoxy)-2-propanol, a chiral molecule of significant interest in pharmaceutical

synthesis. While literature provides some physical data, other key parameters must be

determined experimentally. This document outlines the known properties and provides detailed,

field-proven methodologies for the empirical determination of its melting point, boiling point,

density, solubility profile, and specific optical rotation. The underlying principles of these

experimental choices are discussed to ensure robust and reproducible data generation, a

cornerstone of scientific integrity in drug development and materials science.
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Introduction: The Significance of (R)-(-)-1-(4-
Fluorophenoxy)-2-propanol
(R)-(-)-1-(4-Fluorophenoxy)-2-propanol is a chiral secondary alcohol. Its structure, featuring a

fluorinated aromatic ring and a defined stereocenter, makes it a valuable chiral building block in

the synthesis of more complex, biologically active molecules. The incorporation of fluorine can

significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including

metabolic stability, lipophilicity, and binding affinity.

The designation "(R)" refers to the spatial arrangement of the substituents around the chiral

center according to the Cahn-Ingold-Prelog priority rules. The "(-)" notation, or levorotatory,

indicates that a pure sample of this enantiomer rotates the plane of plane-polarized light in a

counter-clockwise direction. This optical activity is a fundamental physical property that

distinguishes it from its enantiomer, (S)-(+)-1-(4-Fluorophenoxy)-2-propanol, and is critical for

identity and purity confirmation. Understanding the physical properties of this specific

stereoisomer is paramount for its effective use in chemical synthesis, ensuring process control,

and meeting regulatory standards for pharmaceutical intermediates.

Core Physical Properties
The accurate characterization of a compound's physical properties is fundamental to its

application in research and development. These constants serve as benchmarks for identity,

purity, and consistency.

General and Thermal Properties
The following table summarizes the known and predicted properties for (R)-(-)-1-(4-
Fluorophenoxy)-2-propanol. It is critical to note that while some data is available from

suppliers and databases, other key values like boiling point and density have not been widely

reported for this specific isomer and must be determined experimentally.
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Property Value Source

Molecular Formula C₉H₁₁FO₂ [1]

Molecular Weight 170.18 g/mol [1]

MDL Number MFCD03093948 [1]

Appearance White to off-white solid [2]

Melting Point 47-51 °C (literature) [1]

Boiling Point
Not available. Experimental

determination required.

Density
Not available. Experimental

determination required.

For context, the related, non-fluorinated compound 1-Phenoxy-2-propanol has a reported

boiling point of approximately 243 °C and a density of 1.064 g/cm³[3]. The presence of fluorine

will alter these values.

Solubility Profile
The solubility of a compound in various solvents is a critical parameter for reaction chemistry,

purification, and formulation. A qualitative solubility analysis is the first step. For instance, the

related compound 1-(4-Phenoxyphenoxy)-2-propanol is reported to be slightly soluble in

chloroform and methanol[2]. A systematic experimental approach is necessary to define the

profile for the title compound.

Optical Properties
The most defining physical characteristic of this molecule is its optical activity.

Designation: Levorotatory (-)

Specific Rotation [α]D: The specific rotation value is a quantitative measure of this

compound's optical activity under standard conditions (a specific wavelength of light,

temperature, concentration, and path length). This value has not been found in a broad

literature search and must be determined empirically using polarimetry.
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Experimental Methodologies for Physical Property
Determination
The following protocols are presented as self-validating systems, grounded in established

pharmacopoeial and chemical analysis standards. The rationale behind key steps is explained

to provide a deeper understanding of the process.

Determination of Melting Point (Capillary Method)
The melting point is a robust indicator of purity. Pure crystalline solids typically exhibit a sharp

melting range (e.g., 0.5-1.0 °C), whereas impurities depress and broaden this range[4].

Experimental Protocol:

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small

amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm[5].

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

Heating Ramp:

Rapid Heat: Quickly heat the sample to a temperature approximately 10-15 °C below the

expected melting point (47 °C)[1].

Slow Ramp: Decrease the heating rate to 1-2 °C per minute. This slow ramp is crucial to

allow the system to remain in thermal equilibrium, ensuring an accurate reading.

Observation and Recording: Record the temperature at which the first drop of liquid appears

(the onset of melting) and the temperature at which the last solid crystal melts (completion).

This range is the melting point[2].

Determination of Boiling Point (Micro-Boiling Point
Method)
This method is ideal when only a small amount of the substance is available. The boiling point

is the temperature at which the vapor pressure of the liquid equals the surrounding

atmospheric pressure[6][7].
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Experimental Protocol:

Setup: Place a few drops (approx. 0.5 mL) of the molten compound into a small test tube.

Place a capillary tube, sealed at one end, into the test tube with the open end down[8].

Assembly: Attach the test tube to a thermometer, ensuring the sample is aligned with the

thermometer bulb. Suspend this assembly in a heating bath (e.g., a Thiele tube with mineral

oil)[9].

Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube

will be expelled.

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles

will emerge from the capillary tube[10].

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just

begins to be drawn back into the capillary tube[9].

Pressure Correction: Always record the atmospheric pressure at the time of the

measurement. Boiling points are pressure-dependent and may need to be corrected to

standard pressure (760 mmHg) for comparison with literature values.

Measurement of Density (Pycnometry)
Density is the mass per unit volume and is temperature-dependent[11]. A pycnometer, or

specific gravity bottle, is a flask with a precisely known volume used for this measurement.

Experimental Protocol:

Tare Weight: Clean, dry, and weigh the empty pycnometer (m₁).

Calibration with Water: Fill the pycnometer with deionized water of a known temperature

(e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Dry the

exterior and weigh the filled pycnometer (m₂). The volume of the pycnometer (V) is (m₂ - m₁)

/ ρwater, where ρwater is the density of water at the measured temperature.
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Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the molten

sample compound at the same temperature, dry the exterior, and weigh it (m₃).

Calculation: The density of the sample (ρsample) is calculated as (m₃ - m₁) / V.

Assessment of Solubility
This qualitative test provides a foundational understanding of the compound's solubility

characteristics, which is vital for selecting appropriate solvents for reactions and purifications.

Experimental Protocol:

Solvent Selection: Prepare a series of test tubes, each containing 3 mL of a different solvent

(e.g., water, ethanol, methanol, acetone, toluene, chloroform, hexane).

Sample Addition: Add a small, pre-weighed amount of the compound (e.g., 10 mg) to each

test tube.

Mixing: Stopper and shake each tube vigorously for 30-60 seconds. Observe for dissolution.

Heating (if necessary): If the compound is not soluble at room temperature, gently warm the

mixture in a water bath to observe if solubility increases with temperature.

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each

solvent.

Determination of Specific Optical Rotation (Polarimetry)
This is the most critical measurement for confirming the enantiomeric identity of (R)-(-)-1-(4-
Fluorophenoxy)-2-propanol. A polarimeter measures the angle of rotation of plane-polarized

light as it passes through a sample.

Experimental Protocol:

Solution Preparation: Accurately prepare a solution of the compound in a suitable achiral

solvent (e.g., methanol or ethanol) at a known concentration (c), expressed in g/mL. For

example, dissolve 250 mg of the compound in a 10 mL volumetric flask.
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Instrument Calibration: Turn on the polarimeter's light source (typically a sodium D-line, 589

nm) and allow it to warm up. Calibrate the instrument to a zero reading using a blank cell

filled only with the solvent.

Sample Measurement: Rinse and fill the polarimeter sample tube (of a known path length, l,

in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the

tube in the polarimeter.

Angle Measurement: Observe the angle of rotation (α). A negative value confirms a

levorotatory compound. Repeat the measurement several times and average the results.

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:

[α]Tλ = α / (c × l) Where:

α = observed rotation in degrees

c = concentration in g/mL

l = path length in decimeters (dm)

T = temperature in °C

λ = wavelength of light (e.g., "D" for sodium D-line)

Data Interpretation and Significance
Chirality and the Principle of Optical Rotation
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image,

much like a left and right hand. These mirror-image molecules are called enantiomers. While

they share the same physical properties in an achiral environment (melting point, boiling point,

etc.), they differ in their interaction with plane-polarized light. The diagram below illustrates how

a polarimeter works and distinguishes between enantiomers.
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Polarimeter Workflow
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Caption: Workflow for determining optical rotation using a polarimeter.
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The specific rotation is a unique and constant physical property for a given enantiomer.

Therefore, its experimental determination is the definitive method for confirming both the

chemical identity and the enantiomeric purity of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol.

Safety and Handling
While a specific Safety Data Sheet (SDS) for (R)-(-)-1-(4-Fluorophenoxy)-2-propanol should

be consulted, general safe handling practices for related aromatic alcohols and fluorinated

compounds should be followed.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields, and a lab coat.

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

any dust or vapors.

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Storage: Store in a tightly closed container in a cool, dry place.

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If

inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion
This guide establishes the foundational physical properties of (R)-(-)-1-(4-Fluorophenoxy)-2-
propanol, a key chiral intermediate. It highlights the known parameters, such as molecular

weight and melting point, while transparently identifying data gaps for properties like boiling

point and density. Crucially, it provides robust, step-by-step experimental protocols for the

determination of all core physical properties, with a particular emphasis on polarimetry to

confirm enantiomeric identity via specific rotation. Adherence to these methodologies will

ensure the generation of accurate and reliable data, supporting the compound's effective and

safe use in advanced chemical and pharmaceutical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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